4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
917894-57-6 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(2-methoxynaphthalen-1-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-9-12-6-2-3-7-13(12)14(15)8-4-5-11-16/h2-3,6-7,9-10,16H,5,11H2,1H3 |
InChI Key |
PZCMJHGXQDCOSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C#CCCO |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS) are outlined below. The aromatic protons on the naphthalene (B1677914) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The methoxy (B1213986) group protons would resonate as a singlet at approximately δ 3.9-4.0 ppm. The methylene (B1212753) protons adjacent to the hydroxyl group and the alkyne would show distinct signals, likely as triplets, with the former being more deshielded. The hydroxyl proton itself would appear as a broad singlet, the position of which is dependent on concentration and solvent.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The naphthalene ring would exhibit several signals in the aromatic region (δ 110-160 ppm). The carbon atom bearing the methoxy group would be found in the more downfield portion of this region. The acetylenic carbons are expected to resonate in the range of δ 80-100 ppm. The carbon of the methylene group attached to the hydroxyl group would appear around δ 60-65 ppm, while the other methylene carbon would be further upfield. The methoxy carbon would give a signal around δ 55-56 ppm.
Predicted ¹H NMR Data for 4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Naphthalene-H | 7.20 - 8.30 | m | - |
| OCH₃ | ~3.95 | s | - |
| CH₂OH | ~3.80 | t | ~6.5 |
| C≡CCH₂ | ~2.80 | t | ~6.5 |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Naphthalene-C | 105 - 158 |
| C-OCH₃ (Naphthalene) | ~157 |
| C≡C | 80 - 95 |
| CH₂OH | ~61 |
| OCH₃ | ~56 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be expected between the protons of the two methylene groups in the butynol (B8639501) chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would reveal one-bond correlations between protons and the carbons they are directly attached to. For instance, it would link the methoxy proton signal to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Expected key correlations would include those between the methylene protons and the acetylenic carbons, as well as between the naphthalene protons and the adjacent acetylenic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would show through-space correlations between protons that are in close proximity, helping to confirm the spatial arrangement of the molecule, particularly the relative positions of the substituents on the naphthalene ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
HRMS is a critical technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (molecular formula C₁₅H₁₄O₂), the expected exact mass would be calculated. Techniques like electrospray ionization (ESI) would likely be used. The experimentally determined monoisotopic mass should match the theoretical value to within a few parts per million (ppm), confirming the elemental composition.
Predicted HRMS Data
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 227.1067 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The C-H stretching of the aromatic naphthalene ring and the aliphatic methylene groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The carbon-carbon triple bond (C≡C) of the alkyne would show a weak to medium absorption band in the range of 2100-2260 cm⁻¹. The C-O stretching of the methoxy group and the alcohol would be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1400-1600 cm⁻¹ range.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (alcohol) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C≡C stretch (alkyne) | 2100 - 2260 |
| C=C stretch (aromatic) | 1400 - 1600 |
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both the purification of the synthesized compound and the assessment of its purity.
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution. A UV detector would be suitable for detection, as the naphthalene ring system is a strong chromophore. The purity of the compound would be determined by the percentage of the total peak area that corresponds to the main analyte peak.
Typical HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | ~1.0 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is instrumental in identifying and quantifying the components of a sample. In the context of this compound, GC-MS analysis would provide critical data on its volatility, thermal stability, and fragmentation pattern upon electron ionization.
The gas chromatogram would reveal the retention time of the compound, which is a characteristic feature dependent on its boiling point and affinity for the chromatographic column's stationary phase. The subsequent mass spectrum would display the molecular ion peak, confirming the compound's molecular weight, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule, offering valuable insights into its structural arrangement. For instance, characteristic fragments might arise from the cleavage of the butynol side chain or the methoxynaphthalene core.
While specific experimental GC-MS data for this compound is not available in the reviewed literature, a hypothetical analysis would likely focus on identifying key fragment ions.
Hypothetical GC-MS Fragmentation Data:
| Fragment Type | Potential m/z Value | Description |
| Molecular Ion [M]⁺ | 226.27 | Corresponds to the molecular weight of the parent compound. |
| [M-CH₃]⁺ | 211.24 | Loss of a methyl group from the methoxy substituent. |
| [M-OH]⁺ | 209.26 | Loss of the hydroxyl group from the alcohol functionality. |
| [M-C₄H₅O]⁺ | 157.18 | Cleavage of the but-3-yn-1-ol side chain. |
| Naphthalene fragment | 128.17 | Indicative of the core naphthalene structure. |
Note: This table is generated for illustrative purposes and is based on the general principles of mass spectrometry fragmentation. Actual experimental data may vary.
Chemical Reactivity and Transformation Pathways of 4 2 Methoxynaphthalen 1 Yl but 3 Yn 1 Ol
Reactions Involving the Terminal Alkyne Moiety
The carbon-carbon triple bond of the alkyne is electron-rich, making it susceptible to attack by electrophiles. Furthermore, the terminal proton on the sp-hybridized carbon is weakly acidic, allowing for deprotonation and subsequent nucleophilic reactions.
Electrophilic addition reactions to alkynes are fundamental transformations that proceed through the formation of a vinyl cation intermediate. chemistrysteps.com These reactions are generally slower than those of alkenes due to the higher energy of the vinyl cation. libretexts.org For a terminal alkyne like 4-(2-methoxynaphthalen-1-yl)but-3-yn-1-ol, these additions are expected to follow Markovnikov's rule, where the electrophile adds to the terminal carbon, and the nucleophile adds to the more substituted internal carbon. chemistrysteps.comlibretexts.org
Hydrohalogenation: The addition of hydrogen halides (HX) to the alkyne would likely yield a vinyl halide. The regioselectivity is governed by the stability of the intermediate carbocation, which is stabilized by the adjacent naphthyl group. A second addition of HX can occur to form a geminal dihalide. libretexts.org
Halogenation: The reaction with halogens (X₂) such as Br₂ or Cl₂ would proceed to form a dihaloalkene. The initial addition can be followed by a second addition to yield a tetrahaloalkane. libretexts.org
Hydration: The acid-catalyzed addition of water to the terminal alkyne is expected to initially form an enol, which would then tautomerize to the more stable ketone, specifically a methyl ketone. chemistrysteps.com
| Reaction | Reagent | Expected Product | Regioselectivity |
| Hydrohalogenation | HBr, HCl | Vinyl halide, Geminal dihalide | Markovnikov |
| Halogenation | Br₂, Cl₂ | Dihaloalkene, Tetrahaloalkane | N/A |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl ketone (via enol intermediate) | Markovnikov |
While less common for unactivated alkynes, nucleophilic additions can occur, particularly in a conjugate fashion if the alkyne is activated by an electron-withdrawing group. acs.orgnih.gov For this compound itself, direct nucleophilic addition to the triple bond is not a primary reaction pathway without activation. However, the acetylide anion, formed by deprotonation of the terminal alkyne, is a potent nucleophile.
The alkyne functionality is an excellent participant in various cycloaddition reactions, which are powerful methods for constructing cyclic molecules.
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," which would involve the reaction of the terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high efficiency and regioselectivity. rsc.org
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes could lead to the formation of cyclobutene (B1205218) derivatives. Transition metal-catalyzed [2+2] cycloadditions are also a possibility, offering pathways to functionalized four-membered rings. nih.gov
[4+2] Cycloadditions (Diels-Alder): Alkynes can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexadiene derivatives. The reactivity can be enhanced by the presence of electron-withdrawing groups on the alkyne.
| Cycloaddition Type | Reactant | Expected Product | Key Features |
| Azide-Alkyne Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole | High efficiency, regioselective |
| [2+2] Cycloaddition | Alkene | Cyclobutene derivative | Can be photochemically or metal-catalyzed induced |
| [4+2] Cycloaddition | Conjugated Diene | Cyclohexadiene derivative | Forms a six-membered ring |
Transition metals play a crucial role in activating and functionalizing alkynes. mdpi.comnih.gov A variety of transformations can be achieved using catalysts based on palladium, copper, gold, rhodium, and other metals. nih.govresearchgate.netrsc.org
Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction would involve the reaction of the terminal alkyne with an aryl or vinyl halide to form a disubstituted alkyne. This is a powerful method for C-C bond formation.
Hydrogenation: The triple bond can be selectively reduced. Hydrogenation over Lindlar's catalyst would yield the corresponding cis-alkene, while reduction with a dissolving metal like sodium in liquid ammonia (B1221849) would produce the trans-alkene. Complete hydrogenation to the corresponding alkane can be achieved using catalysts like palladium on carbon (Pd/C). A patent describing the synthesis of a nabumetone (B1676900) intermediate mentions the hydrogenation of a similar compound, 4-(6-methoxy-2-naphthyl)-butyn-2-ol. google.com
| Reaction | Catalyst/Reagent | Product |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, base | Disubstituted alkyne |
| Partial Hydrogenation (cis) | H₂, Lindlar's catalyst | cis-Alkene |
| Partial Hydrogenation (trans) | Na, NH₃ (l) | trans-Alkene |
| Full Hydrogenation | H₂, Pd/C | Alkane |
Reactions at the Primary Alcohol Functionality
The primary alcohol group in this compound can undergo a variety of reactions, most notably oxidation.
The oxidation of the primary alcohol can lead to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. The oxidation of propargyl alcohols is a well-established transformation. researchgate.netnih.govorganic-chemistry.org
Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used to convert primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid.
Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) will typically oxidize the primary alcohol directly to a carboxylic acid. In the case of the nabumetone intermediate synthesis, an oxidation step is performed after hydrogenation. google.com
| Product | Oxidizing Agent | Typical Conditions |
| Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Anhydrous conditions |
| Carboxylic Acid | Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄) | Aqueous/acidic conditions |
Esterification and Etherification Reactions
The primary alcohol of this compound is amenable to standard esterification and etherification reactions, providing pathways to modulate the molecule's physical properties and to install protecting groups or functional handles.
Esterification: The conversion of the hydroxyl group to an ester can be achieved through various methods. Standard procedures involve reaction with carboxylic acids (or their more reactive derivatives like acyl chlorides and anhydrides) under acidic or basic catalysis. A significant advancement in this area is the use of biocatalysis, particularly dynamic kinetic resolution (DKR). The DKR of propargylic alcohols, co-catalyzed by a lipase (B570770) and an oxovanadium complex, can produce chiral esters with high enantioselectivity. mdpi.com This method is crucial for synthesizing enantioenriched compounds, as lipases can effectively differentiate between the stereocenters of chiral molecules like secondary aryl-substituted propargylic alcohols. mdpi.com
Etherification: The synthesis of propargyl ethers from the corresponding alcohols is a key transformation for creating various valuable chemical intermediates. researchgate.net Direct etherification can be catalyzed by Lewis acids such as scandium(III) triflate (Sc(OTf)₃) or lanthanum(III) triflate (La(OTf)₃), which facilitate a dehydrative coupling between the propargylic alcohol and another alcohol, with water as the only byproduct. researchgate.netnih.gov Another powerful method is the Nicholas reaction, which involves the formation of a cobalt-stabilized propargylic carbocation from the alcohol. nih.gov This electrophilic intermediate then reacts with a nucleophile, such as another alcohol, to form the ether. This reaction is particularly useful when the alcohol nucleophile is the limiting reagent. nih.gov
| Reaction Type | Reagents and Catalysts | Product Type | Key Features | Citations |
| Esterification | Carboxylic Acid/Acyl Chloride, Acid/Base Catalyst | Propargyl Ester | Standard, versatile method. | medcraveonline.com |
| Dynamic Kinetic Resolution | Lipase, Oxovanadium Complex, Acyl Donor | Chiral Propargyl Ester | Provides high enantioselectivity (e.g., >99% ee). | mdpi.com |
| Etherification (Dehydrative) | Second Alcohol, Sc(OTf)₃ or La(OTf)₃ | Propargyl Ether | Direct coupling; water is the only byproduct. | researchgate.netnih.gov |
| Nicholas Reaction | Co₂(CO)₈, Lewis Acid (e.g., BF₃·OEt₂), Second Alcohol | Propargyl Ether | Involves a stable cobalt-complexed carbocation; suitable for precious nucleophiles. | nih.gov |
Substitution Reactions (e.g., to Halides, Amines)
The hydroxyl group of this compound can be replaced by other functional groups, such as halides and amines, through nucleophilic substitution reactions. These transformations typically proceed via activation of the hydroxyl group to form a better leaving group.
Conversion to Halides: The transformation of the alcohol into the corresponding propargylic halide (chloride, bromide, or iodide) can be accomplished using standard halogenating agents. For example, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to synthesize the respective chlorides and bromides. These reactions generally proceed through an SN2 or SNi mechanism.
Conversion to Amines: The synthesis of propargylic amines from propargylic alcohols represents an important pathway for introducing nitrogen-containing functionalities. Direct substitution can be achieved through transition-metal catalysis. For instance, copper-catalyzed asymmetric propargylic amination has emerged as an efficient transformation. acs.org Alternatively, a two-step sequence involving conversion to a propargylic halide or sulfonate followed by nucleophilic substitution with an amine is a well-established route. Another synthetic strategy involves the copper-catalyzed coupling of amine derivatives with halo acetylenes, a method developed for the synthesis of ynamides that highlights the utility of copper catalysts in forming C-N bonds at sp-hybridized carbons. nih.gov
| Transformation | Typical Reagents | Product | Reaction Type | Citations |
| Alcohol to Halide | SOCl₂, PBr₃, P/I₂ | Propargyl Halide | Nucleophilic Substitution | |
| Alcohol to Amine (Direct) | Amine, Copper or Ruthenium Catalyst | Propargyl Amine | Catalytic Propargylic Amination | acs.org |
| Alcohol to Amine (Indirect) | 1. Mesyl Chloride or Tosyl Chloride2. Amine | Propargyl Amine | Nucleophilic Substitution |
Reactivity of the 2-Methoxynaphthalene (B124790) Chromophore
The 2-methoxynaphthalene moiety is an electron-rich aromatic system, making it susceptible to electrophilic attack and amenable to modern transition-metal-catalyzed functionalization.
Electrophilic Aromatic Substitution Patterns
The 2-methoxy group is a powerful activating group that directs incoming electrophiles primarily to the ortho and para positions relative to its point of attachment. masterorganicchemistry.com In the 2-substituted naphthalene (B1677914) system, the C1, C3, and C6 positions are the most activated sites for electrophilic aromatic substitution (EAS). The precise outcome of an EAS reaction can be influenced by steric effects and reaction conditions, such as the choice of solvent and catalyst. stackexchange.comechemi.com
In Friedel-Crafts acylation of 2-methoxynaphthalene, for instance, the product distribution can be shifted. stackexchange.comechemi.com Reaction can yield both the 1-acylated and 6-acylated products. The 6-position is electronically favored ("para"-like substitution), while the 1-position is also highly activated. echemi.com Steric hindrance, potentially exacerbated by the complexation of the Lewis acid catalyst (e.g., AlCl₃) with the methoxy (B1213986) group's oxygen atom, can disfavor substitution at the more hindered C1 and C3 positions, thereby favoring the C6 position. stackexchange.comechemi.com
Common Electrophilic Aromatic Substitution Reactions:
Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group (–NO₂).
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst introduces a halogen atom.
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (–SO₃H).
Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl/acyl halide and a Lewis acid catalyst introduces an alkyl or acyl group. youtube.com
| Position on Naphthalene Ring | Electronic Activation | Steric Hindrance | Notes on Reactivity | Citations |
| C1 | Highly Activated (ortho) | High (peri-interaction) | Favorable for some electrophiles, but sterically hindered. | |
| C3 | Activated (ortho) | Moderate | A potential site for substitution. | stackexchange.comechemi.com |
| C6 | Activated (para) | Low | Often the major product, especially with bulky electrophiles. | stackexchange.comechemi.com |
Palladium-Catalyzed Functionalizations on the Naphthalene Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-H functionalization or modification of aryl halides/triflates on the naphthalene scaffold. nih.govresearchgate.net These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, which is invaluable for synthesizing complex molecules. To utilize these methods, the 2-methoxynaphthalene ring would first need to be halogenated (e.g., brominated) at a specific position. Subsequently, this halo-naphthalene derivative can be coupled with a variety of partners.
Key Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki Coupling: Couples an aryl halide with an organoboron reagent (e.g., boronic acid) to form a biaryl system.
Heck Coupling: Couples an aryl halide with an alkene to form a substituted alkene.
Sonogashira Coupling: Couples an aryl halide with a terminal alkyne to form an aryl alkyne. researchgate.net
Buchwald-Hartwig Amination: Couples an aryl halide with an amine to form an arylamine.
Research on naphthalene sulfonamide scaffolds has demonstrated the utility of these reactions, where a bromo-naphthalene precursor was functionalized using a variety of palladium-catalyzed couplings to generate a diverse library of compounds. nih.gov
Regioselectivity and Stereoselectivity in Transformations of this compound
Controlling regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product) is paramount in the synthesis of complex molecules. For this compound, these considerations apply to reactions at the propargylic center, the alkyne, and the aromatic ring.
The stereochemical outcome of reactions at the propargylic alcohol is highly dependent on the catalyst and substrates used. As mentioned, dynamic kinetic resolution can produce esters with very high enantiomeric excess. mdpi.com Furthermore, in ruthenium-catalyzed propargylic substitution reactions, the nature of substituents on the propargylic alcohol can have a profound impact, with studies showing that replacing a hydrogen with a methyl group can even invert the resulting stereoselectivity. acs.org
Reactions involving the alkyne often exhibit high regioselectivity. For example, the carboboration of propargyl alcohols can be controlled to achieve C-C bond formation exclusively at the carbon atom distal to the hydroxyl group. nih.gov Similarly, the carbocupration of related ynamides shows high regioselectivity, with the incoming group adding to the carbon atom geminal (on the same carbon) to the nitrogen substituent, a result of chelation control. beilstein-journals.org These examples highlight how both steric and electronic factors, as well as coordination to metal catalysts, can precisely direct the regiochemical outcome of additions across the triple bond.
The regioselectivity of reactions on the 2-methoxynaphthalene ring is governed by the principles of electrophilic aromatic substitution, as detailed in section 4.3.1. stackexchange.comechemi.com
Cascade and Rearrangement Reactions
The unique arrangement of functional groups in this compound makes it a candidate for complex cascade and rearrangement reactions, where multiple bonds are formed or broken in a single synthetic operation.
Meyer-Schuster Rearrangement: Propargylic alcohols are known to undergo the Meyer-Schuster rearrangement under acidic or metal-catalyzed conditions. researchgate.net This reaction involves a formal 1,3-hydroxyl shift across the alkyne, followed by tautomerization of the resulting allenol intermediate to yield an α,β-unsaturated ketone or aldehyde. researchgate.net This provides a direct pathway to convert the butynol (B8639501) structure into a butenone derivative.
Catalytic Cascade Reactions: Alkynols are excellent substrates for transition-metal-catalyzed cascade reactions that can rapidly build molecular complexity. ecust.edu.cnnih.govrsc.org For example, combined scandium and rhodium catalysis can trigger tunable cascade reactions of alkynols with alkynes. ecust.edu.cnnih.gov In one pathway, an endo-cycloisomerization of the alkynol is followed by a C-H activation event to construct polycyclic furan (B31954) derivatives. ecust.edu.cnnih.gov The reaction pathway can be switched by the presence of water, leading to a different cascade involving hydration of the alkyne, demonstrating the subtle control that can be exerted over these complex transformations. ecust.edu.cnnih.gov
| Reaction Name | Catalyst/Conditions | Transformation | Product Type | Citations |
| Meyer-Schuster Rearrangement | Acid or Metal Catalyst (e.g., Gold) | 1,3-hydroxyl shift and tautomerization | α,β-Unsaturated Carbonyl | researchgate.net |
| Cycloisomerization/ C-H Activation Cascade | Sc(OTf)₃, Rhodium Complex | Intramolecular cyclization followed by intermolecular coupling with an alkyne | Dihydronaphthofurans | ecust.edu.cnnih.gov |
| Hydration/Addition/ C-H Activation Cascade | Sc(OTf)₃, Rhodium Complex, H₂O | Hydration of alkyne followed by intermolecular cascade with an alkyne | Spiro[furan-isochromene] derivatives | ecust.edu.cnnih.gov |
Propargylic Alcohol Rearrangements (e.g., Meyer-Schuster, Rupe)
Propargylic alcohols are well-known to undergo acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds. The two most prominent of these are the Meyer-Schuster and Rupe rearrangements. wikipedia.org The specific pathway taken is largely dependent on the substitution pattern of the propargylic alcohol.
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement involves the 1,3-hydroxyl shift of a secondary or tertiary propargylic alcohol to yield an α,β-unsaturated ketone or aldehyde. wikipedia.org For this compound, which is a secondary alcohol, this rearrangement would be expected to proceed under acidic conditions. The generally accepted mechanism involves the protonation of the hydroxyl group, followed by its departure as a water molecule to form a resonance-stabilized allenyl carbocation. Subsequent attack by water and tautomerization leads to the final α,β-unsaturated carbonyl product.
While traditional methods employ strong acids, milder conditions using transition metal-based or Lewis acid catalysts have been developed to improve selectivity and yield. wikipedia.org For aryl-substituted propargylic alcohols, various catalytic systems have been shown to be effective.
Table 1: Catalytic Systems for the Meyer-Schuster Rearrangement of Aryl Propargylic Alcohols
| Catalyst System | Substrate Example | Product | Yield (%) | Reference |
|---|---|---|---|---|
| MoO₂(acac)₂ / AuCl(PPh₃) | 1,3-Diphenylprop-2-yn-1-ol | 1,3-Diphenylprop-2-en-1-one | 92 | acs.org |
| (OH)P(O)H₂ | 1,3-Diphenylprop-2-yn-1-ol | 1,3-Diphenylprop-2-en-1-one | Good | rsc.org |
| PTSA (catalytic) | ω-Alkynyl-ω-carbinol lactams | Enamides | N/A | wikipedia.org |
This table presents data for analogous aryl propargylic alcohols to illustrate the expected reactivity of this compound.
Rupe Rearrangement
The Rupe rearrangement is a competing reaction that is typically observed with tertiary propargylic alcohols containing an α-hydrogen. This pathway leads to the formation of α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.orgsynarchive.com Since this compound is a secondary alcohol, the Rupe rearrangement is not the expected primary pathway under typical acidic conditions. However, under certain catalytic conditions or with specific substrates, the formation of Rupe-type products from secondary alcohols, although less common, cannot be entirely ruled out, especially if isomerization of the starting material or intermediates occurs.
The general mechanism of the Rupe rearrangement involves the formation of an allene (B1206475) intermediate, which is then protonated to form a vinyl cation. The subsequent addition of water and tautomerization yields the α,β-unsaturated ketone. synarchive.com
Table 2: Conditions Favoring Rupe Rearrangement for Tertiary Propargylic Alcohols
| Catalyst/Conditions | Substrate Type | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Strong Acid | Tertiary propargylic alcohols with α-H | α,β-Unsaturated methyl ketones | Competes with Meyer-Schuster | wikipedia.org |
| Acidic Media | Tertiary arylpropargyl alcohols | α,β-Unsaturated ketones | Formation of enyne intermediate | rsc.org |
This table illustrates the conditions under which the Rupe rearrangement typically occurs, highlighting why it is less likely for the secondary alcohol this compound.
Intramolecular Cyclizations and Annulations
The structure of this compound, with a hydroxyl group positioned on a flexible butyl chain and an activated naphthyl ring, is well-suited for intramolecular cyclization and annulation reactions. These transformations can lead to the formation of various heterocyclic and polycyclic systems, with the specific outcome often dictated by the choice of catalyst.
Intramolecular Hydroalkoxylation
Under the influence of electrophilic catalysts, particularly soft metal ions like Au(I), the alkyne moiety in this compound can be activated towards nucleophilic attack by the distal hydroxyl group. This intramolecular hydroalkoxylation would lead to the formation of a five-membered dihydrofuran ring fused to the naphthalene system, resulting in a dihydronaphthofuran derivative. This type of cyclization is a common and efficient method for the synthesis of oxygen-containing heterocycles. Lanthanide-based catalysts are also known to promote such transformations effectively. acs.org
Gold-Catalyzed Annulation
Gold catalysts are particularly effective in promoting the cyclization of alkynols onto aromatic rings. In the case of this compound, a gold catalyst could activate the alkyne, facilitating an intramolecular attack from the electron-rich methoxynaphthalene ring. This would result in the formation of a new carbocycle fused to the naphthalene core. The regioselectivity of this annulation would depend on the electronic and steric properties of the methoxynaphthalene ring and the specific gold catalyst employed. Such gold-catalyzed annulations of 1,8-dialkynylnaphthalenes have been shown to produce indenophenalene derivatives in moderate to high yields. nih.gov
Table 3: Examples of Intramolecular Cyclizations and Annulations of Naphthyl-Substituted Alkynes/Alkenes
| Catalyst | Substrate Type | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| I₂ / NaHCO₃ | Allyl naphthol | Dihydronaphthofuran | 80 | wikipedia.org |
| p-TSA | Isobutyraldehyde and 1-naphthol | Dihydronaphthofuran | 80 | wikipedia.org |
| Cationic Gold Catalyst | 1,8-Dialkynylnaphthalenes | Indenophenalene derivatives | Moderate to High | nih.gov |
This table provides examples of cyclization and annulation reactions of naphthyl derivatives that serve as models for the potential reactivity of this compound.
Mechanistic Investigations of Reactions Involving 4 2 Methoxynaphthalen 1 Yl but 3 Yn 1 Ol
Elucidation of Reaction Pathways and Intermediates
The synthesis and subsequent reactions of 4-(2-methoxynaphthalen-1-yl)but-3-yn-1-ol are likely to proceed through several well-established reaction pathways, characterized by the formation of distinct intermediates.
A probable synthetic route to this compound is the Sonogashira coupling , a cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In this context, the reaction would involve the coupling of 1-halo-2-methoxynaphthalene with but-3-yn-1-ol. The catalytic cycle for this reaction is understood to involve two interconnected cycles, one for palladium and one for copper. numberanalytics.com
The palladium cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. nrochemistry.com Concurrently, the copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. numberanalytics.com A key step is the transmetalation of the acetylide group from copper to the palladium(II) complex. wikipedia.org The cycle is completed by reductive elimination from the palladium complex, which yields the final coupled product and regenerates the Pd(0) catalyst. nrochemistry.com
Plausible Sonogashira Coupling Mechanism:
Oxidative Addition: Pd(0)L₂ + Ar-X → Ar-Pd(II)(X)L₂ (where Ar = 2-methoxynaphthalen-1-yl)
Formation of Copper Acetylide: HC≡CR + CuI + Base → CuC≡CR + [H-Base]⁺I⁻ (where R = -(CH₂)₂OH)
Transmetalation: Ar-Pd(II)(X)L₂ + CuC≡CR → Ar-Pd(II)(C≡CR)L₂ + CuX
Reductive Elimination: Ar-Pd(II)(C≡CR)L₂ → Ar-C≡CR + Pd(0)L₂
Another significant reaction pathway involves the nucleophilic character of the acetylide anion, which can be generated by treating the terminal alkyne with a strong base like sodium amide. masterorganicchemistry.com This acetylide can then participate in nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form propargyl alcohols. libretexts.orglibretexts.org The reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol. ucalgary.ca
Reactions involving the primary alcohol functionality could proceed via standard pathways, such as oxidation to an aldehyde or carboxylic acid, or esterification. The propargylic nature of the alcohol also allows for specific rearrangements. For instance, under acidic or thermal conditions, propargyl alcohols can undergo the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds. wikipedia.org
Role of Catalysts and Reagents in Directing Reactivity
The choice of catalysts and reagents is paramount in controlling the outcome of reactions involving this compound.
In the Sonogashira coupling , a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is crucial. organic-chemistry.org The palladium catalyst facilitates the activation of the aryl halide, while the copper co-catalyst is essential for the activation of the alkyne. numberanalytics.com The choice of the phosphine (B1218219) ligands on the palladium catalyst can influence the efficiency of the reaction, with bulky and electron-rich ligands often leading to improved catalytic activity. libretexts.org The amine base (e.g., triethylamine (B128534) or diisopropylamine) not only neutralizes the hydrogen halide produced but also aids in the deprotonation of the alkyne. organic-chemistry.org
For nucleophilic additions of the acetylide , the choice of base is critical for the initial deprotonation. Strong bases such as sodium amide (NaNH₂) or organolithium reagents are typically required to form the acetylide anion quantitatively. masterorganicchemistry.com In enantioselective additions to aldehydes, chiral ligands and metal salts, such as Zn(OTf)₂ with (+)-N-methylephedrine, can be employed to create a chiral environment that directs the approach of the nucleophile to one face of the carbonyl, leading to a high degree of enantioselectivity in the resulting propargyl alcohol. organic-chemistry.org
Lewis acids play a significant role in reactions involving the opening of epoxides with terminal alkynes, a reaction that would extend the carbon chain of this compound. emory.edu Lewis acids like BF₃·OEt₂ can activate the epoxide towards nucleophilic attack by coordinating to the oxygen atom, thereby facilitating ring-opening. researchgate.net
Below is an interactive table summarizing the roles of various catalysts and reagents in analogous reactions.
| Reaction Type | Catalyst/Reagent | Role | Plausible Substrates for Target Molecule |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | C-C bond formation | 1-iodo-2-methoxynaphthalene + but-3-yn-1-ol |
| Acetylide Addition | NaNH₂ | Deprotonation of alkyne | This compound |
| Enantioselective Acetylide Addition | Zn(OTf)₂ / (+)-N-methylephedrine | Chiral induction | This compound + Aldehyde |
| Epoxide Ring-Opening | BF₃·OEt₂ | Lewis acid activation of epoxide | This compound + Epoxide |
Kinetics and Thermodynamics of Key Transformations
While specific kinetic and thermodynamic data for reactions of this compound are not available, analysis of related systems provides valuable insights.
The acidity of the terminal alkyne is a key thermodynamic parameter. Terminal alkynes are significantly more acidic than alkanes and alkenes, with a pKa of about 25. masterorganicchemistry.com This is attributed to the high s-character of the sp-hybridized orbital containing the lone pair in the acetylide anion, which brings the electrons closer to the nucleus, thus stabilizing the negative charge. libretexts.org This favorable acidity allows for the essentially irreversible deprotonation with a strong base like sodium amide.
In the Sonogashira coupling , the rate of reaction is influenced by the nature of the aryl halide, with the reactivity order being I > Br > Cl. wikipedia.org The oxidative addition step is often the rate-determining step in the catalytic cycle.
The addition of acetylide anions to carbonyls is generally a kinetically controlled process . While the acetylide is a strong base and could potentially deprotonate the α-carbon of a ketone, the nucleophilic addition to the carbonyl carbon is typically much faster. reddit.com
The table below presents representative thermodynamic and kinetic data for analogous systems.
| Parameter | System | Value | Significance |
| pKa | Terminal Alkyne (HC≡CH) | ~25 | Governs the ease of acetylide formation. masterorganicchemistry.com |
| Rate Constant (k) | Thermal decomposition of propargyl alcohol | 10¹⁰.¹⁷ exp(-39.70/RT) s⁻¹ | Indicates the thermal stability of the propargyl alcohol moiety. nih.gov |
| Relative Reactivity | Sonogashira Coupling (Aryl Halide) | I > OTf > Br >> Cl | Determines the choice of halide for efficient coupling. wikipedia.org |
Stereochemical Control and Diastereoselectivity in Synthetic Steps
Reactions involving this compound can lead to the formation of new stereocenters, making stereochemical control a critical aspect of its chemistry.
In the enantioselective addition of the corresponding acetylide to an aldehyde , a new chiral center is created at the carbinol carbon. The stereochemical outcome can be controlled by using chiral catalysts. For example, the use of a zinc triflate and a chiral ligand like N-methylephedrine can provide high enantiomeric excess (ee) of the resulting propargyl alcohol. organic-chemistry.org The proposed mechanism involves the formation of a chiral zinc-alkoxide-alkyne complex, which directs the nucleophilic attack of the acetylide to one of the enantiotopic faces of the aldehyde.
If the but-3-yn-1-ol chain of the target molecule were to be constructed via an allenylboration reaction with an aldehyde , it would be possible to control the relative stereochemistry of the resulting homopropargylic alcohol. nih.gov By using a chiral allenylboronate in conjunction with a chiral phosphoric acid catalyst, it is possible to achieve high diastereoselectivity for either the syn or anti isomer. nih.gov The stereochemistry is determined by the matched or mismatched pairing of the chiral boronate and the chiral acid catalyst. nih.gov
When the alcohol functionality or a derivative thereof participates in a reaction, diastereoselectivity can be influenced by the existing stereochemistry in the molecule. For instance, in nucleophilic substitution reactions of acyclic acetals, a remote participating group can induce diastereoselectivity. acs.org Similarly, in aldol (B89426) reactions of enolates derived from chiral carbonyl compounds, the facial selectivity of the electrophilic attack is governed by steric and electronic factors, often rationalized by models like the Zimmerman-Traxler transition state. pharmacy180.com In reactions of chiral seven-membered-ring enolates, high diastereoselectivity is observed due to the minimization of torsional and steric interactions in the transition state. nih.gov
The table below summarizes strategies for stereochemical control in analogous reactions.
| Reaction Type | Stereochemical Outcome | Controlling Factors | Typical Selectivity |
| Asymmetric Acetylide Addition | Enantioselective formation of a propargyl alcohol | Chiral ligand (e.g., N-methylephedrine) with a metal salt (e.g., Zn(OTf)₂) | Up to 99% ee organic-chemistry.org |
| Allenylboration | Diastereoselective formation of a homopropargylic alcohol | Matched/mismatched pairing of chiral allenylboronate and chiral acid catalyst | >50:1 dr for anti products nih.gov |
| Enolate Alkylation | Diastereoselective C-C bond formation | Substrate control, Zimmerman-Traxler transition state | High diastereoselectivity depending on substrate nih.gov |
Applications of 4 2 Methoxynaphthalen 1 Yl but 3 Yn 1 Ol As a Versatile Synthetic Building Block
Construction of Complex Polycyclic Aromatic Hydrocarbons and Heterocycles
The rigid naphthalene (B1677914) framework and the reactive butynol (B8639501) side chain of 4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol make it an excellent starting material for the synthesis of intricate polycyclic aromatic hydrocarbons and heterocyclic systems. The terminal alkyne can readily participate in a variety of cyclization reactions. For instance, intramolecular electrophilic cyclization of alkyne-containing aromatic compounds is a known strategy for forming new rings. While specific studies on this compound are not detailed in the provided search results, the general principles of such reactions suggest its potential. For example, treatment with electrophilic reagents could trigger a cyclization cascade, leading to the formation of phenalene (B1197917) or other extended polycyclic systems.
Furthermore, the alkyne moiety can undergo transition-metal-catalyzed annulation reactions. Palladium-catalyzed processes, for example, have been successfully employed for the synthesis of PAHs from smaller aromatic fragments. The butynol side chain could be envisioned to participate in such reactions, potentially leading to the formation of functionalized benzo[a]pyrene (B130552) or other complex PAH derivatives. The hydroxyl group could also be used as a handle for directing these cyclizations or for further functionalization of the resulting polycyclic system.
Precursor in Total Synthesis of Naphthalene-Containing Natural Products and Analogs
The naphthalene core is a common motif in a variety of biologically active natural products. The functional groups present in this compound make it a suitable precursor for the total synthesis of such compounds or their synthetic analogs. The synthesis of complex natural products is a significant area of organic chemistry, often driving the development of new synthetic methodologies.
The butynol side chain can be elaborated in numerous ways. The alkyne can be selectively hydrogenated to either a cis- or trans-alkene, or fully reduced to an alkane, providing access to different saturation levels in the side chain. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution. These transformations would allow for the introduction of various functional groups and the construction of more complex side chains found in natural products. For instance, the synthesis of certain lignans (B1203133) or their analogs containing a naphthalene unit could potentially utilize this compound as a key intermediate.
Role in the Development of New Organic Materials
Organic materials with tailored electronic and photophysical properties are of great interest for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-system of the naphthalene core in this compound suggests its potential as a building block for such materials.
The alkyne functionality is particularly useful in this context as it can be used in polymerization reactions, such as alkyne metathesis or Sonogashira coupling, to create conjugated polymers. These polymers, incorporating the methoxynaphthalene unit, could exhibit interesting photoluminescent or conductive properties. The methoxy (B1213986) group can act as an electron-donating group, which can be used to tune the electronic properties of the resulting material. The hydroxyl group offers a site for attaching the molecule to surfaces or for further modification to control solubility and processing characteristics.
Derivatization for Advanced Functional Molecules
The reactivity of the alkyne and hydroxyl groups allows for the straightforward derivatization of this compound to generate a library of advanced functional molecules. Derivatization is a key strategy to modify the properties of a molecule for specific applications.
The hydroxyl group can be esterified or etherified to introduce a wide range of functional groups. For example, reaction with fluorescent dyes could lead to new probes for biological imaging. The alkyne can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach various molecular tags, including biomolecules or polymers. This modular approach allows for the rapid synthesis of complex molecules with tailored functions. For instance, derivatization with specific ligands could lead to new metal-organic frameworks (MOFs) or chemosensors.
Computational Chemistry and Theoretical Studies of 4 2 Methoxynaphthalen 1 Yl but 3 Yn 1 Ol
Electronic Structure Analysis and Bonding Characteristics
An analysis in this area would typically involve quantum chemical calculations to determine the molecule's frontier molecular orbitals (HOMO-LUMO), electron density distribution, electrostatic potential maps, and the nature of the bonding within the naphthalene (B1677914) ring system, the methoxy (B1213986) group, and the butynol (B8639501) chain. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Conformational Analysis and Molecular Dynamics Simulations
This section would explore the different spatial arrangements (conformers) of the molecule and their relative stabilities. Potential energy surface scans and molecular dynamics simulations would offer insights into the flexibility of the butynol side chain relative to the rigid naphthalene core and how the molecule behaves under various conditions over time.
Prediction of Spectroscopic Properties
Computational methods are often used to predict spectroscopic data, which can aid in the experimental characterization of a compound. This would include the theoretical calculation of its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.
Computational Modeling of Reaction Mechanisms and Transition States
For this subsection, computational modeling would be employed to investigate potential chemical reactions involving 4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol. This includes identifying the transition state structures and calculating the activation energies for various reaction pathways, thereby providing a deeper understanding of its chemical behavior.
Given the absence of published research, the detailed computational and theoretical profile of this compound remains an open area for future scientific inquiry.
Future Research Directions and Emerging Trends
Development of More Sustainable and Greener Synthetic Routes
The primary synthesis of aryl alkynes, including 4-(2-methoxynaphthalen-1-yl)but-3-yn-1-ol, often relies on established methods like the Sonogashira coupling. While effective, these reactions traditionally use palladium catalysts, copper co-catalysts, and organic solvents, which can present environmental and economic challenges. researchgate.net Future research is increasingly directed towards creating more sustainable and environmentally friendly synthetic strategies.
Key areas of development include:
Green Solvents: A significant trend is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. acs.org Research has demonstrated the viability of using water, bio-based solvents like γ-valerolactone, or mixtures of water and polyethylene (B3416737) glycol (PEG) for Sonogashira and related coupling reactions. researchgate.netsci-hub.st These solvent systems not only reduce environmental impact but can also in some cases enhance reaction rates and simplify product isolation. sci-hub.st
Recyclable Catalysts: To address the cost and potential toxicity of heavy metal catalysts, a major focus is on developing recyclable catalytic systems. This includes heterogeneous catalysts, such as palladium single-atom catalysts supported on materials like graphitic carbon nitride, which offer high efficiency and can be easily recovered and reused. acs.orgmdpi.com Such catalysts combine the benefits of homogeneous catalysis (high activity) with heterogeneous catalysis (ease of separation), aligning with the principles of green chemistry. mdpi.comnih.gov
Minimizing Hazardous Reagents: Efforts are underway to reduce or eliminate the need for copper co-catalysts and toxic amine bases, which are common in traditional Sonogashira protocols. acs.orgacs.org Developing methodologies that operate under milder conditions, such as lower temperatures and atmospheric pressure, further contributes to the safety and sustainability of the synthesis. researchgate.netorganic-chemistry.org
| Parameter | Traditional Synthetic Route (e.g., Sonogashira) | Emerging Greener Alternative |
|---|---|---|
| Solvent | Organic solvents (e.g., THF, Toluene) | Water, bio-based solvents, PEG/water mixtures sci-hub.st |
| Catalyst | Homogeneous Palladium/Copper complexes | Heterogeneous, recyclable single-atom catalysts (SACs) acs.org |
| Base | Organic amines (e.g., Triethylamine) | Aqueous ammonia (B1221849) or alternative inorganic bases acs.org |
| Conditions | Often requires elevated temperatures and inert atmosphere | Milder conditions, potentially at room temperature organic-chemistry.org |
Exploration of Novel Reactivity Patterns and Catalytic Systems
Beyond improving its synthesis, future research will explore the untapped reactivity of this compound. The presence of both an alkynyl group and a primary alcohol offers multiple sites for functionalization, making it a candidate for discovering novel chemical transformations.
Emerging trends in this area involve:
Dual-Catalytic Systems: A promising approach is the use of dual-catalytic systems to functionalize otherwise unreactive sites of a molecule. springernature.com For a compound like this compound, one catalyst could temporarily oxidize the alcohol to an aldehyde, enabling a second catalyst to perform a reaction at an adjacent position before the alcohol is regenerated. springernature.com This strategy opens pathways for modifications that are not possible through conventional methods.
Remote Functionalization: Catalytic methods that enable the functionalization of remote C-H bonds are a major area of interest. Protocols based on palladium-catalyzed isomerization could potentially allow the migration of the alkyne's pi-bonds along the butyl chain, enabling functionalization at positions distant from the naphthalene (B1677914) ring or the alcohol. nih.gov
Alkyne Metathesis and Cycloadditions: The alkyne moiety is highly reactive and can participate in a wide range of reactions beyond simple coupling. rsc.org Future work could explore its participation in catalytic carbene/alkyne metathesis to generate vinylcarbene intermediates or in various cycloaddition reactions to construct complex heterocyclic or carbocyclic frameworks. researchgate.netrsc.org The development of new transition-metal catalysts, including those based on first-row metals like iron and cobalt, is expanding the scope of these transformations. rsc.org
Integration into Flow Chemistry and Automation Platforms
The synthesis of complex organic molecules is being revolutionized by the integration of flow chemistry and automation. neuroquantology.comnih.gov These technologies offer significant advantages in terms of safety, efficiency, scalability, and reproducibility over traditional batch processes. neuroquantology.com For a multi-step synthesis that might involve this compound as an intermediate, these platforms are particularly valuable.
Key aspects of this trend include:
Telescoped Synthesis: Flow chemistry enables "telescoped" reaction sequences, where the product of one reaction is immediately used as the substrate for the next without intermediate purification steps. acs.orgmdpi.com This significantly reduces waste and synthesis time. A sequence involving the formation of the aryl alkyne followed by its subsequent functionalization could be streamlined into a single, continuous process.
Enhanced Safety and Control: Flow reactors provide superior control over reaction parameters like temperature and pressure due to their high surface-area-to-volume ratio. neuroquantology.com This allows for the safe use of highly reactive intermediates and exothermic reactions that would be hazardous on a large scale in a batch reactor. acs.org
Automated Optimization and Data Collection: Modern automated synthesis platforms can be programmed to systematically vary reaction conditions to find the optimal parameters for yield and purity. acs.orgresearchgate.net These systems integrate real-time analytics, capturing a wealth of data that can be used to refine processes and accelerate research and development. nih.govacs.org The synthesis of target molecules can be stored as digital recipes, ensuring high reproducibility. nih.gov
| Feature | Benefit in the Context of Synthesizing Complex Molecules | Reference |
|---|---|---|
| Precise Control | Improved reaction selectivity and enhanced safety profiles. | neuroquantology.com |
| Scalability | Easier transition from laboratory-scale synthesis to larger-scale production. | neuroquantology.com |
| Automation | Increased speed, higher efficiency, and reduced risk of human error. | sigmaaldrich.comwikipedia.org |
| Data Integration | Real-time monitoring and post-run analysis facilitate rapid optimization. | acs.org |
Design of Analogs with Modified Structural Features for Targeted Synthetic Applications
The structural core of this compound, featuring a naphthalene ring connected to a functionalized linker, is a common motif in molecules designed for medicinal chemistry and materials science. nih.govchemistryviews.org Future research will likely focus on the rational design and synthesis of analogs to probe structure-activity relationships (SAR) and develop compounds with tailored properties.
Potential avenues for analog design include:
Modification of the Naphthalene Core: Introducing different substituents (e.g., halogens, nitro groups, or other alkyl groups) onto the naphthalene ring can significantly alter the molecule's electronic properties, solubility, and metabolic stability. nih.gov Such modifications are crucial for tuning the performance of a molecule in a biological system or a material application.
Varying the Linker: The butynol (B8639501) linker can be modified in several ways. Its length can be extended or shortened, its rigidity can be altered by replacing the alkyne with an alkene or alkane, and the position of the hydroxyl group can be changed. These modifications would impact the spatial arrangement of the terminal functional group relative to the aromatic core, a key factor in molecular recognition.
Altering the Terminal Functional Group: The primary alcohol can be replaced with a wide variety of other functional groups, such as an amine, a carboxylic acid, or a thiol. This would create a library of derivatives with diverse chemical handles, making them suitable for a broader range of subsequent coupling reactions or for interacting with different biological targets. nih.gov The systematic synthesis and evaluation of such analogs are essential for developing new leads in drug discovery and for creating novel functional materials. acs.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol?
- Answer : The compound can be synthesized via nucleophilic substitution using propargyl bromide and a naphthol derivative. For example, 1-naphthol or 2-naphthol is treated with K₂CO₃ in DMF to generate an oxyanion, followed by reaction with propargyl bromide. The crude product is purified via extraction and solvent evaporation . Adaptations of this method, such as substituting K₂CO₃ with other bases or optimizing reaction time, may improve yields. For structurally similar alkynols, protocols involving palladium-catalyzed coupling or hydrogenation have been reported .
Q. How can the structure of this compound be confirmed experimentally?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, ¹H and ¹³C NMR can confirm the methoxy group (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C) and the alkyne-proximal alcohol (δ ~1.5–2.5 ppm for ¹H). X-ray crystallography, as demonstrated for analogous naphthalene derivatives, provides unambiguous confirmation of spatial arrangements .
Q. What safety protocols are essential when handling this compound?
- Answer : Use nitrile gloves, P95/P1 respirators, and full protective clothing to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Avoid aqueous discharge due to potential aquatic toxicity . For waste disposal, segregate organic solvents and consult certified waste management services .
Advanced Research Questions
Q. How does temperature influence the reactivity of this compound in cyclization reactions?
- Answer : Temperature critically impacts reaction efficiency. For example, in Zn(OTf)₂-catalyzed cyclization to form quinolines, yields peak at ~100°C but decline above this due to side reactions (e.g., decomposition or over-oxidation). Kinetic studies using differential scanning calorimetry (DSC) or in-situ IR can optimize thermal parameters .
Q. What catalytic systems enhance selectivity in functionalizing the alkyne moiety of this compound?
- Answer : Ligand-modified palladium nanoparticles (e.g., Lindlar-type catalysts) selectively hydrogenate the alkyne to cis-alkenes without reducing the naphthalene ring. For cross-coupling, Cu(I)/Pd(0) systems enable Sonogashira or Glaser couplings, though steric hindrance from the methoxy group may require bulkier ligands .
Q. How do substituents on the naphthalene ring affect the compound’s electronic properties and reactivity?
- Answer : Electron-donating groups (e.g., methoxy) increase electron density at the naphthalene ring, stabilizing intermediates in electrophilic substitutions. Computational studies (DFT) show that methoxy at position 2 directs electrophiles to position 1 or 4. Substituent effects on alkyne reactivity can be quantified via Hammett plots .
Q. What strategies resolve contradictions in reported yields for Zn(OTf)₂-catalyzed reactions involving this compound?
- Answer : Discrepancies may arise from trace moisture (deactivating the catalyst) or oxygen interference. Rigorous drying of solvents (e.g., molecular sieves) and inert atmospheres (N₂/Ar) improve reproducibility. HPLC monitoring of reaction progress helps identify byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
